4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine
Description
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a fluorine substituent at the 4-position and a thiophen-2-yl group at the 3-position.
Synthesis: The compound is synthesized via heterocyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with hydrazine derivatives under refluxing ethanol. Yields for analogous compounds (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) are moderate (~65%), with purification achieved through recrystallization from methanol .
Properties
Molecular Formula |
C7H6FN3S |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-fluoro-5-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6FN3S/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) |
InChI Key |
YJNFCNAZXREDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of 4-fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Structural and Electronic Properties
Crystallographic data and computational analyses highlight substituent-driven conformational differences:
Bond Lengths and Angles (X-ray Data):
Key Observations :
- Fluorine at the 4-position increases bond angle strain (e.g., N5–C4–C3: 118.7°) compared to non-fluorinated analogues, influencing molecular rigidity .
- Thiophen-2-yl at the 3-position introduces sulfur-mediated hydrogen bonding, enhancing stability in crystal lattices .
Anticancer Activity:
- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine : Incorporated into spirooxindoles with cytotoxic activity against triple-negative breast cancer (MDA-MB-231 cells) .
- Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : IC50 of 1.28 μg/mL against MCF7 breast cancer cells, suggesting fluorophenyl-thiophene hybrids enhance potency .
Enzyme Inhibition:
- Pyrazole-based thrombin inhibitors demonstrate that substituents at the 3-position (e.g., thiophen-2-yl vs. phenyl) modulate inhibitory properties. Thiophene's sulfur atom may facilitate unique binding interactions .
Biological Activity
4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.
- Molecular Formula : C7H6FN3S
- Molecular Weight : 183.21 g/mol
- CAS Number : 1246384-96-2
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine are highlighted below.
Antimicrobial Activity
Studies have reported that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, a related study indicated that pyrazole compounds showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . While specific data for 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is limited, its structural similarities suggest potential effectiveness against bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro studies have shown that certain pyrazole compounds stabilize human red blood cell membranes, indicating anti-inflammatory potential . Although direct studies on 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine are scarce, the presence of the thiophene ring may enhance its anti-inflammatory activity due to the electron-withdrawing nature of fluorine and the aromatic stability provided by thiophene.
Anticancer Activity
Pyrazole derivatives have been explored for their anticancer properties. For example, compounds similar to 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine have shown promising results in inhibiting cancer cell proliferation across various cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Studies and Research Findings
The biological activity of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes like DNA gyrase and cyclooxygenases (COX), which are crucial for bacterial survival and inflammation processes.
- Receptor Modulation : The compound may act as a modulator for various receptors, including androgen receptors, which plays a role in cancer progression .
- Radical Scavenging : Some studies suggest that pyrazole compounds exhibit antioxidant properties by scavenging free radicals, thus contributing to their protective effects against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
